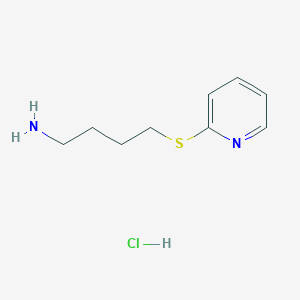

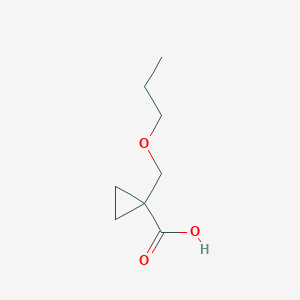

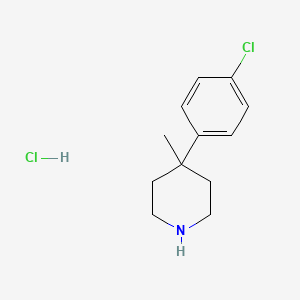

![molecular formula C8H11Cl2N3S B1457784 2-Amino-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carbonitrilo dihidrocloruro CAS No. 2098031-42-4](/img/structure/B1457784.png)

2-Amino-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carbonitrilo dihidrocloruro

Descripción general

Descripción

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3S and its molecular weight is 252.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados

Este compuesto se utiliza en la síntesis de una serie de derivados sustituidos de tetrahidrotieno [2,3-c]piridin-2-il (THTP) . Estos derivados se sintetizan en un solo paso utilizando 2-amino-5,5,7,7-tetrametil-4,5,6,7-tetrahidrotieno [2,3-c]piridina-3-carbonitrilo con dos grupos diferentes adyacentes de cloro y nitro .

Actividad Antitumoral

Los análogos sintetizados de este compuesto demostraron una actividad antitumoral débil a moderada en un rango micromolar bajo contra las líneas celulares de cáncer A549 y K562 . Esto sugiere posibles aplicaciones en la investigación y el tratamiento del cáncer.

Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse para estudiar las interacciones, modificaciones y localización de las proteínas.

Evaluación Biológica

Se utiliza en la evaluación biológica de nuevos agentes antitubulina . Los agentes antitubulina son fármacos que inhiben la función de los microtúbulos, que son componentes importantes del citoesqueleto de la célula. Estos agentes se utilizan a menudo en el tratamiento del cáncer.

Espectroscopia de Fluorescencia y Unión a BSA

Este compuesto y sus derivados se estudian mediante espectroscopia de fluorescencia y unión a BSA (albúmina sérica bovina) . Esto puede proporcionar información sobre las interacciones entre el compuesto y las proteínas, lo cual es crucial en el diseño y descubrimiento de fármacos.

Propiedades ADMET y Estudios de Acoplamiento Molecular

Se estudian las propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad) de este compuesto y sus derivados . Además, se realizan estudios de acoplamiento molecular para comprender las interacciones a nivel molecular . Estos estudios son esenciales en las primeras etapas del descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

Mode of Action

It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .

Pharmacokinetics

A study on a series of substituted tetrahydrothieno pyridin-2-yl (thtp) derivatives, which includes similar compounds, evaluated their physicochemical properties such as lipophilicity and water solubility, in addition to admet properties .

Result of Action

Similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .

Análisis Bioquímico

Biochemical Properties

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, which is a key protein in the blood that transports various substances . The nature of this interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle, leading to a decrease in cells in other phases, particularly the G0/G1 phase . This indicates its potential role in regulating cell division and growth.

Molecular Mechanism

At the molecular level, 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that it can interact with bovine serum albumin and human leukemia inhibitory factor . These interactions involve hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For instance, dose-dependent studies have shown that higher concentrations of the compound can lead to significant cellular accumulation in the G2/M phase, indicating potential cytotoxicity .

Transport and Distribution

The transport and distribution of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to serum albumin facilitates its transport in the bloodstream .

Propiedades

IUPAC Name |

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLSBVWQFXVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

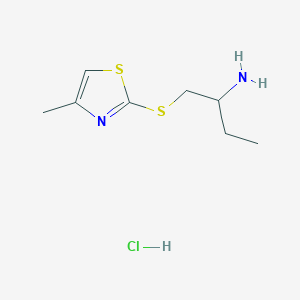

![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)

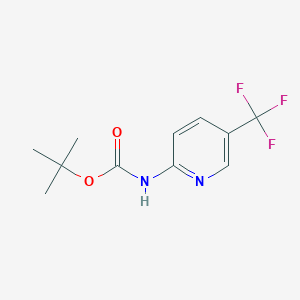

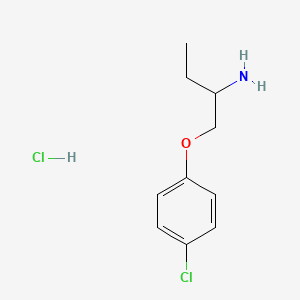

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

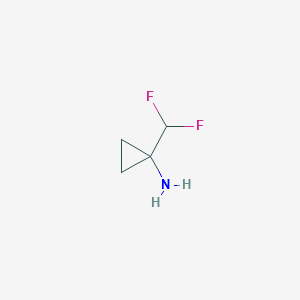

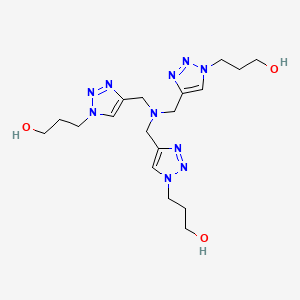

![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)